

Core Mechanism: RAF-MEK Clamp Formation

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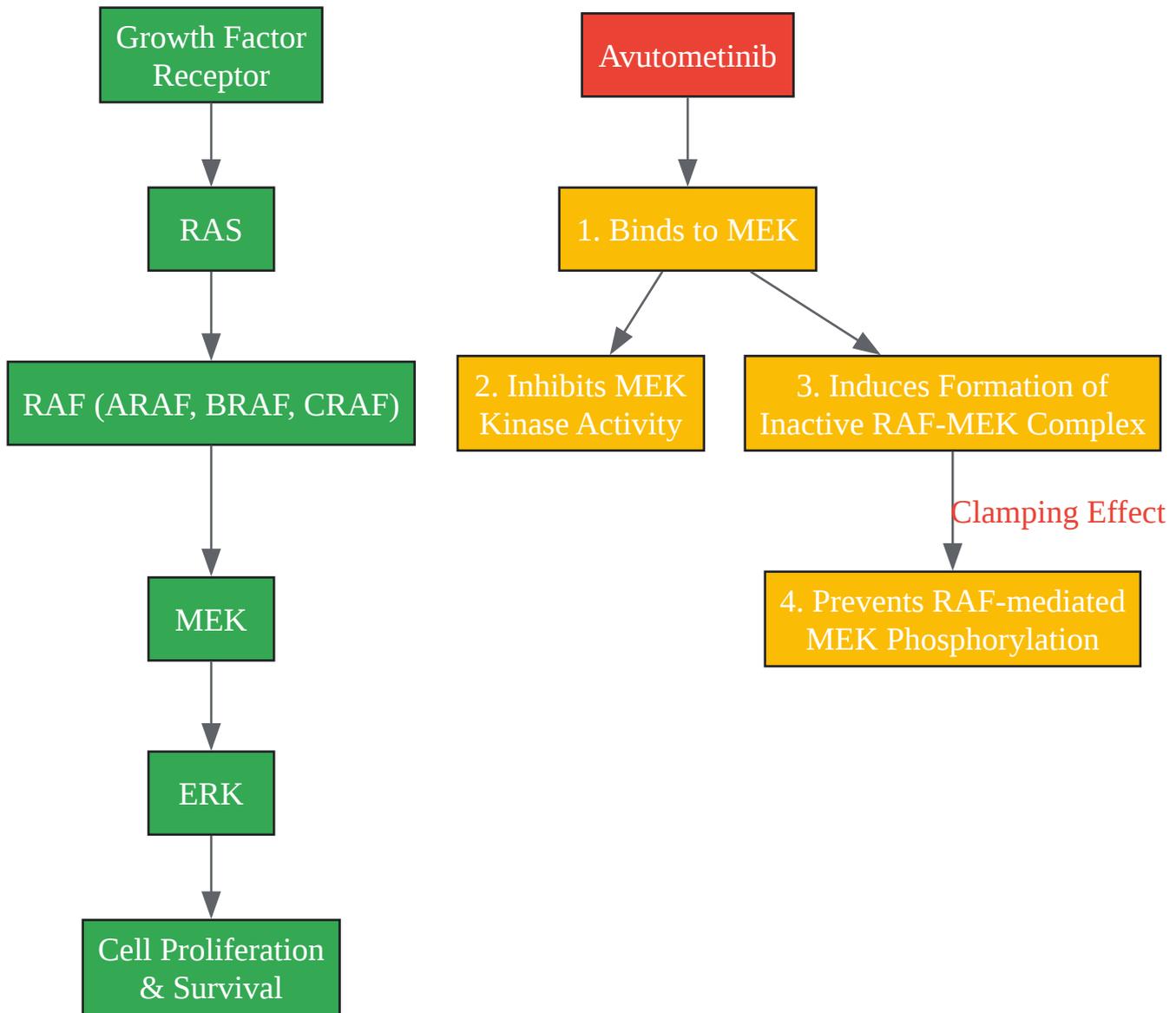
Compound Focus: Avutometinib

CAS No.: 946128-88-7

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The diagram below illustrates how **avutometinib** simultaneously inhibits MEK and blocks RAF-mediated MEK phosphorylation by forming a stable, inactive complex.



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Quantitative Biochemical Profiling

The table below summarizes the inhibitory concentration (IC50) values of **avutometinib** against its key kinase targets, demonstrating its potent dual activity [1].

Target	IC50 (nM)	Experimental Context
BRAF V600E	8.2	Cell-free assay [1]

Target	IC50 (nM)	Experimental Context
BRAF	19	Cell-free assay [1]
CRAF	56	Cell-free assay [1]
MEK1	160	Cell-free assay [1]

Experimental Evidence from Cellular Models

Avutometinib's mechanism is validated in cellular studies, which show effective disruption of MAPK signaling.

Cell Line	Genetic Background	Experimental Observation	Citation
HCT116	KRAS-mutant colorectal cancer	Significant reduction in phospho-MEK (p-MEK) and phospho-ERK (p-ERK) levels [1].	[1]
PANC1, A549	Various solid tumors	Reduction in p-ERK1/2 levels after 1-hour treatment at 10 μ M, confirmed by Western blot [1].	[1]
SK-MEL-2	NRAS-mutant melanoma	suppression of tumor growth in xenograft models [1].	[1]

Therapeutic Rationale and Clinical Translation

The RAF-MEK clamp mechanism provides a more complete and durable suppression of the MAPK pathway compared to standard MEK-only inhibitors. By preventing RAF from phosphorylating MEK, **avutometinib** avoids the **compensatory pathway reactivation** that can limit the efficacy of other inhibitors [2]. This mechanistic advantage is leveraged clinically through **intermittent dosing** to improve tolerability while maintaining efficacy [3].

Preclinical and clinical data show that FAK inhibition with **defactinib** can synergize with **avutometinib** to overcome resistance in various cancers, including low-grade serous ovarian cancer, BRAF V600E

melanoma, and others [3] [2] [4].

Detailed Experimental Protocols

For researchers aiming to validate the mechanism, here are key methodologies from the literature.

1. Kinase Assay for RAF/MEK Inhibition

- **Objective:** Measure inhibition of CRAF, BRAF, and BRAF V600E enzymes.
- **Method:**
 - Phosphorylation of inactive K97R MEK1 by recombinant RAF proteins is quantified.
 - Detection uses a Europium-anti-MEK1/2 antibody and SureLight allophycocyanine-anti-6his antibody.
 - Readout is Time-Resolved Fluorescence.
- **MEK1 Inhibition Assay:**
 - A coupled assay with active MEK1 and unactive ERK2.
 - Phosphorylation of a fluorescent-labeled peptide substrate is quantified using the IMAP FP Screening Express Kit [1].

2. Cellular Target Engagement (Western Blot)

- **Objective:** Confirm reduction of pathway signaling outputs in cells.
- **Method:**
 - Treat cells with **avutometinib** (e.g., 10 μ M for 1 hour).
 - Lyse cells and perform Western blot analysis.
 - **Key Biomarkers:** Phospho-ERK, total ERK, Phospho-MEK, total MEK.
 - A decrease in p-ERK and p-MEK levels indicates successful target engagement [1].

3. Cell Proliferation/Viability Assay (Cell Counting Kit-8)

- **Objective:** Determine the anti-proliferative effect of **avutometinib**.
- **Method:**
 - Seed cells in plates and treat with a concentration gradient of **avutometinib** for 72 hours.
 - Add WST-8 reagent from the kit and incubate for 2-4 hours.
 - Measure absorbance at 450 nm using a plate reader. Cell viability is proportional to the signal intensity [1].

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